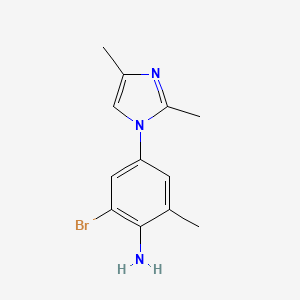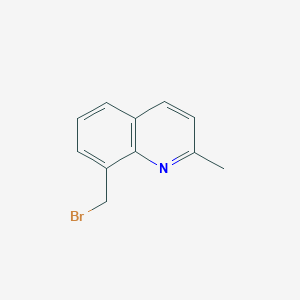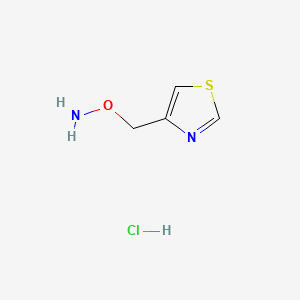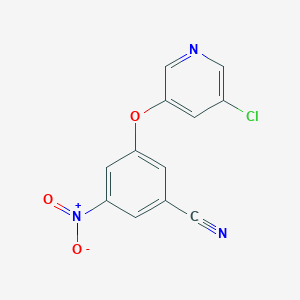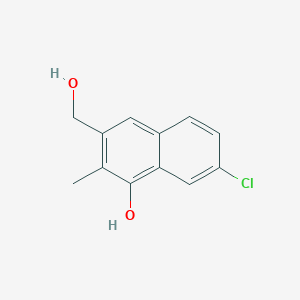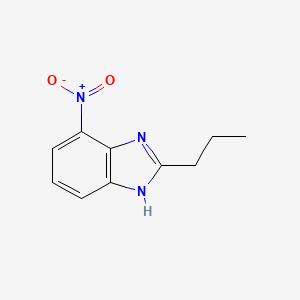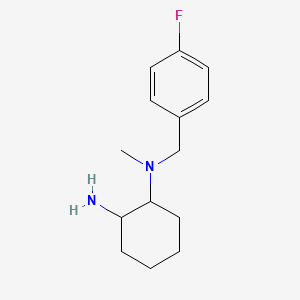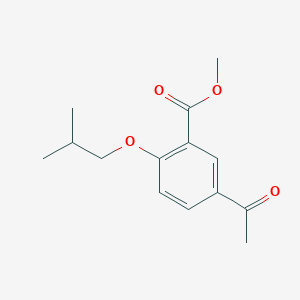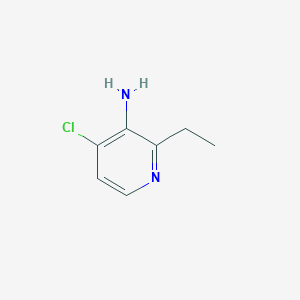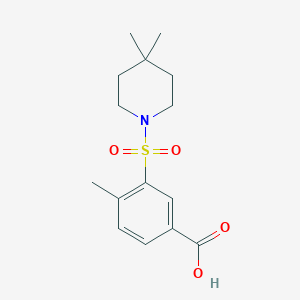
N-methyl-2-pyridin-2-ylthiane-2-carbothioamide
Descripción general
Descripción
N-methyl-2-pyridin-2-ylthiane-2-carbothioamide is a heterocyclic compound that features a pyridine ring and a tetrahydrothiopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-pyridin-2-ylthiane-2-carbothioamide typically involves the reaction of pyridine derivatives with thiopyran intermediates. One common method includes the alkylation of 2-pyridylthiol with methyl iodide, followed by cyclization with a suitable thiopyran precursor under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-2-pyridin-2-ylthiane-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine or thiopyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyridine or thiopyran derivatives.
Aplicaciones Científicas De Investigación
N-methyl-2-pyridin-2-ylthiane-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-methyl-2-pyridin-2-ylthiane-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine trihydrochloride: This compound shares a similar pyridine structure but differs in its overall molecular framework and properties.
Pyridin-2-yl derivatives: These compounds have similar pyridine rings but vary in their substituents and functional groups.
Uniqueness
N-methyl-2-pyridin-2-ylthiane-2-carbothioamide is unique due to its combination of a pyridine ring with a tetrahydrothiopyran ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H16N2S2 |
|---|---|
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
N-methyl-2-pyridin-2-ylthiane-2-carbothioamide |
InChI |
InChI=1S/C12H16N2S2/c1-13-11(15)12(7-3-5-9-16-12)10-6-2-4-8-14-10/h2,4,6,8H,3,5,7,9H2,1H3,(H,13,15) |
Clave InChI |
QGVLLXVIHPJVGF-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)C1(CCCCS1)C2=CC=CC=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-hydroxy-4-[(4-methoxybenzyl)oxy]-5-chlorobenzoate](/img/structure/B8334451.png)
![Ethyl 4-[[4-chloro-3-(trifluoromethyl)phenoxy]methyl]benzoate](/img/structure/B8334453.png)
